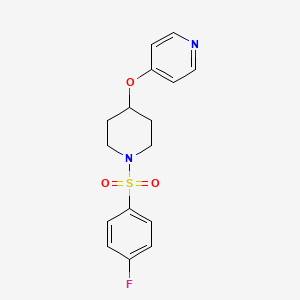

4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

4-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S/c17-13-1-3-16(4-2-13)23(20,21)19-11-7-15(8-12-19)22-14-5-9-18-10-6-14/h1-6,9-10,15H,7-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRDJJLPQOZKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.

Coupling with Pyridine: The final step involves the coupling of the sulfonylated piperidine with a pyridine derivative, often facilitated by a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds containing the piperidine moiety, such as 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, exhibit potent inhibitory effects on various enzymes. For instance, studies have shown that derivatives with similar structures can inhibit acetylcholinesterase (AChE) and urease effectively. The IC50 values for these inhibitors have been reported as low as 2.14 µM, demonstrating their potential as therapeutic agents for conditions like Alzheimer's disease and bacterial infections .

Antibacterial Activity

The sulfonamide functionality of this compound contributes to its antibacterial properties. Research has highlighted its efficacy against multiple bacterial strains, making it a candidate for developing new antibiotics. The pharmacological behavior of sulfonamides is primarily linked to their ability to inhibit bacterial growth and enzyme activity .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Sulfonamides are known for their anticancer activity, and derivatives of piperidine have been studied for their ability to induce apoptosis in cancer cells. The combination of these two moieties in 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine may enhance its effectiveness against certain cancer types .

Case Study 1: Urease Inhibition

A study focused on synthesizing piperidine derivatives demonstrated that compounds similar to 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine showed promising urease inhibitory activity. The synthesized compounds were evaluated for their pharmacological potential, indicating that modifications in the piperidine structure could lead to enhanced inhibitory effects .

Case Study 2: Antibacterial Efficacy

In another investigation, a series of compounds containing the piperidine and sulfonamide functionalities were tested against various bacterial strains. The results indicated significant antibacterial activity, with some compounds exhibiting IC50 values significantly lower than traditional antibiotics, suggesting a potential shift in treatment strategies for bacterial infections .

Mechanism of Action

The mechanism of action of 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group may enhance binding affinity to these targets, while the piperidine and pyridine rings contribute to the overall molecular stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Sulfonamide Cores

Key Differences in Physicochemical Properties

Substituent Effects on Solubility and Reactivity: The 4-fluorophenylsulfonyl group in the target compound imparts moderate polarity compared to the 3-trifluoromethylphenyl (6m) and 2,5-dichlorophenyl (6n) groups, which are more electronegative and lipophilic. This difference may influence solubility in aqueous media and membrane permeability .

Synthetic Accessibility :

- The target compound’s yield (60.2%) is lower than 6m (86%) and 6n (87%), likely due to steric hindrance during sulfonylation or etherification steps .

Spectral and Structural Insights

- Aromatic Proton Shifts :

- Piperidinyloxy Proton :

Functional Group Impact on Bioactivity (Inferred)

While direct biological data for the target compound are unavailable, structural analogues suggest:

- Sulfonamide vs. Urea Linkages : Sulfonamides (e.g., target compound) typically exhibit stronger enzyme inhibition (e.g., carbonic anhydrase) due to sulfonyl coordination with metal ions, whereas ureas (e.g., 14d) may target kinases or GPCRs .

- Fluorine vs. Chlorine Substituents : Fluorine’s small size and high electronegativity may enhance metabolic stability compared to chlorine, which increases lipophilicity but risks off-target toxicity .

Biological Activity

The compound 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications. The information is synthesized from diverse scientific sources, including case studies and detailed research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Molecular Formula: C15H18FN3O2S

- Molecular Weight: 319.39 g/mol

- CAS Number: 1215609-88-3

The compound features a piperidine ring substituted with a sulfonyl group and a fluorophenyl moiety, which is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| Compound C | Pseudomonas aeruginosa | 2.0 µg/mL |

These findings suggest that the incorporation of the sulfonamide group enhances the antibacterial activity of piperidine derivatives, making them promising candidates for further development in antimicrobial therapies .

Enzyme Inhibition

The compound's structure also suggests potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have indicated that similar compounds can inhibit these enzymes effectively:

These results highlight the therapeutic potential of this compound in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urinary tract infections.

Case Studies

Several case studies have documented the biological activities of piperidine derivatives:

- Antibacterial Efficacy : A study investigated a series of piperidine derivatives for their antibacterial properties against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, with some compounds achieving MIC values as low as 0.22 µg/mL .

- In Silico Studies : Computational docking studies have shown that these compounds can effectively bind to target enzymes, suggesting a mechanism for their inhibitory action .

- Pharmacological Profiles : The pharmacological behavior of compounds with similar structures has been linked to various therapeutic effects, including anticancer and hypoglycemic activities, underscoring the broad potential of these derivatives .

Q & A

What strategies optimize the synthesis yield of 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine while minimizing side reactions?

Category : Basic Research (Synthesis Optimization)

Answer :

- Reagent Selection : Use 4-fluorobenzenesulfonyl chloride and piperidin-4-ol under alkaline conditions (e.g., triethylamine) to form the sulfonyl-piperidine intermediate. Evidence from analogous sulfonylation reactions suggests controlled stoichiometry (1:1.2 molar ratio) reduces unreacted starting material .

- Temperature Control : Maintain reaction temperatures between 0–5°C during sulfonylation to prevent over-sulfonation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final coupling with pyridine derivatives requires anhydrous conditions (e.g., DMF, 80°C) for 12–16 hours, achieving yields >65% .

Which spectroscopic and chromatographic techniques are most effective for characterizing 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine?

Category : Basic Research (Characterization)

Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the piperidine ring conformation, sulfonyl group position, and pyridine connectivity. Fluorine-19 NMR can verify para-substitution on the phenyl ring .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragments corresponding to sulfonyl-piperidine cleavage .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .

How can researchers resolve contradictions in reported biological activity data for this compound?

Category : Advanced Research (Data Analysis)

Answer :

- Assay Standardization : Replicate experiments under consistent conditions (e.g., cell lines, incubation times) to control variability. For example, conflicting cytotoxicity results may arise from differences in MTT assay protocols .

- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR if impurities or stereochemical variations are suspected .

- Meta-Analysis : Compare data across studies using tools like pIC₅₀ values normalized to reference inhibitors. Discrepancies in IC₅₀ values >10-fold warrant re-evaluation of target binding assays .

What methodologies are recommended for studying the interaction of this compound with biological targets?

Category : Advanced Research (Biophysical Interactions)

Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (kₐ, k𝒹) and affinity (KD). Use concentrations ranging from 1 nM to 10 µM .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy (ΔH) and entropy (ΔS) changes during ligand-receptor binding. Requires high-purity compound (>95%) to avoid nonspecific interactions .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) with crystal structures of targets (e.g., PDB: 2NK) to predict binding poses and guide mutagenesis studies .

How can structural modifications enhance the solubility of 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine without compromising activity?

Category : Advanced Research (Structure-Activity Relationship)

Answer :

- Polar Substituents : Introduce hydroxyl or amine groups at the piperidine C-3 position to improve aqueous solubility. Evidence from pyridine derivatives shows logP reductions of 0.5–1.0 units with minimal loss in potency .

- Prodrug Strategies : Synthesize phosphate esters at the pyridine oxygen for transient solubility enhancement. Hydrolysis in vivo regenerates the active compound .

- Co-Solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations for in vitro assays. DMSO concentrations should be kept <1% to avoid cytotoxicity .

What computational approaches predict the pharmacokinetic properties of this compound?

Category : Advanced Research (Computational Modeling)

Answer :

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F), blood-brain barrier permeability, and CYP450 inhibition. Input SMILES strings to generate parameters like topological polar surface area (TPSA <90 Ų preferred) .

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI). Analyze free-energy profiles for passive diffusion .

- QSAR Models : Train regression models on datasets of piperidine sulfonamides to correlate structural descriptors (e.g., Hammett σ) with clearance rates .

How should researchers address the lack of toxicity data for this compound in ecological systems?

Category : Advanced Research (Ecotoxicology)

Answer :

- Acute Toxicity Assays : Perform Daphnia magna immobilization tests (OECD 202) at concentrations 0.1–10 mg/L. Monitor LC₅₀ over 48 hours .

- Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to assess mineralization in activated sludge. Stable sulfonyl groups may require extended observation (>28 days) .

- Read-Across Analysis : Compare with structurally similar compounds (e.g., 4-fluorophenyl sulfonamides) to estimate bioaccumulation potential (log Kow <3.5 preferred) .

What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?

Category : Advanced Research (Stability Studies)

Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation via HPLC; sulfonamide bonds are prone to hydrolysis at pH <2 .

- Light and Heat Stress : Expose solid samples to ICH Q1B guidelines (1.2 million lux-hours UV, 40°C/75% RH) to identify photodegradants (e.g., sulfonic acid derivatives) .

- Plasma Stability : Incubate with human plasma (37°C, 1–24 hours). Use LC-MS/MS to quantify intact compound; esterase-mediated degradation may require prodrug optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.